

# Spectroscopic Analysis of 1-Fluoro-2-methylpropan-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: **1-Fluoro-2-methylpropan-2-amine**

Cat. No.: **B2884052**

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Disclaimer: The following spectroscopic data for **1-Fluoro-2-methylpropan-2-amine** is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). As of the compilation of this guide, publicly accessible experimental data for this specific compound is limited. The provided information is intended for researchers, scientists, and professionals in drug development as a reference and guide for analytical studies.

## Introduction

**1-Fluoro-2-methylpropan-2-amine** is a fluorinated aliphatic primary amine. The presence of the fluorine atom and the tertiary carbon to which the amine is attached are expected to have distinct influences on its spectroscopic properties. This guide provides a detailed prediction of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS spectra, along with generalized experimental protocols for acquiring such data.

## Predicted Spectroscopic Data

The predicted spectroscopic data for **1-Fluoro-2-methylpropan-2-amine** is summarized in the following tables. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~4.40	Doublet (d)	2H	$^2J \approx 47.0$	-CH <sub>2</sub> F
~1.50	Broad Singlet (br s)	2H	-	-NH <sub>2</sub>
~1.20	Triplet (t)	6H	$^3J \approx 7.5$	-C(CH <sub>3</sub> ) <sub>2</sub>

Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity (due to <sup>13</sup> C- <sup>19</sup> F coupling)	Coupling Constant (J, Hz)	Assignment
~85.0	Doublet (d)	$^1J \approx 170.0$	-CH <sub>2</sub> F
~55.0	Doublet (d)	$^2J \approx 25.0$	-C(CH <sub>3</sub> ) <sub>2</sub>
~25.0	Doublet (d)	$^3J \approx 8.0$	-C(CH <sub>3</sub> ) <sub>2</sub>

## Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3380 - 3310	Medium, Sharp (two bands)	N-H stretch (asymmetric and symmetric) of a primary amine. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
2960 - 2850	Medium to Strong	C-H stretch (aliphatic).
1620	Medium	N-H bend (scissoring) of a primary amine. <a href="#">[2]</a> <a href="#">[4]</a>
1400 - 1000	Strong	C-F stretch.
1250 - 1020	Medium to Weak	C-N stretch (aliphatic amine). <a href="#">[2]</a>

## Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Assignment
91	Moderate	$[M]^+$ (Molecular Ion)
58	100 (Base Peak)	$[M - CH_2F]^+$ ( $\alpha$ -cleavage). <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
76	Low	$[M - CH_3]^+$ ( $\alpha$ -cleavage). <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for primary amines like **1-Fluoro-2-methylpropan-2-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Dissolve approximately 5-10 mg of the amine sample in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ , or  $D_2O$ ) in a standard 5 mm NMR tube.
  - Ensure the sample is fully dissolved. If necessary, vortex the tube gently.
  - For the identification of the N-H protons, a  $D_2O$  exchange experiment can be performed by adding a drop of  $D_2O$  to the NMR tube, shaking, and re-acquiring the  $^1H$  NMR spectrum. The N-H signal should disappear or significantly decrease in intensity.[\[8\]](#)
- Instrumentation and Acquisition Parameters:
  - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
  - $^1H$  NMR:

- Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
- Typical spectral width: -2 to 12 ppm.
- Number of scans: 8-16, depending on the sample concentration.
- Relaxation delay: 1-5 seconds.
- $^{13}\text{C}$  NMR:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical spectral width: 0 to 220 ppm.
  - Number of scans: 128-1024 or more, as  $^{13}\text{C}$  has a low natural abundance.
  - Relaxation delay: 2-5 seconds.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase and baseline correct the spectrum.
  - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Liquid Sample (Neat): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
  - Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g.,  $\text{CCl}_4$  or  $\text{CS}_2$ ). Use a liquid cell with a defined path length.

- ATR (Attenuated Total Reflectance): Place a drop of the sample directly onto the ATR crystal. This is often the simplest method for liquid samples.
- Instrumentation and Acquisition:
  - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
  - Acquisition:
    - Record a background spectrum of the empty sample holder (salt plates, solvent cell, or clean ATR crystal).
    - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
    - Typical spectral range: 4000 to 400  $\text{cm}^{-1}$ .
    - Resolution: 4  $\text{cm}^{-1}$ .
    - Number of scans: 16-32.

## Mass Spectrometry (MS)

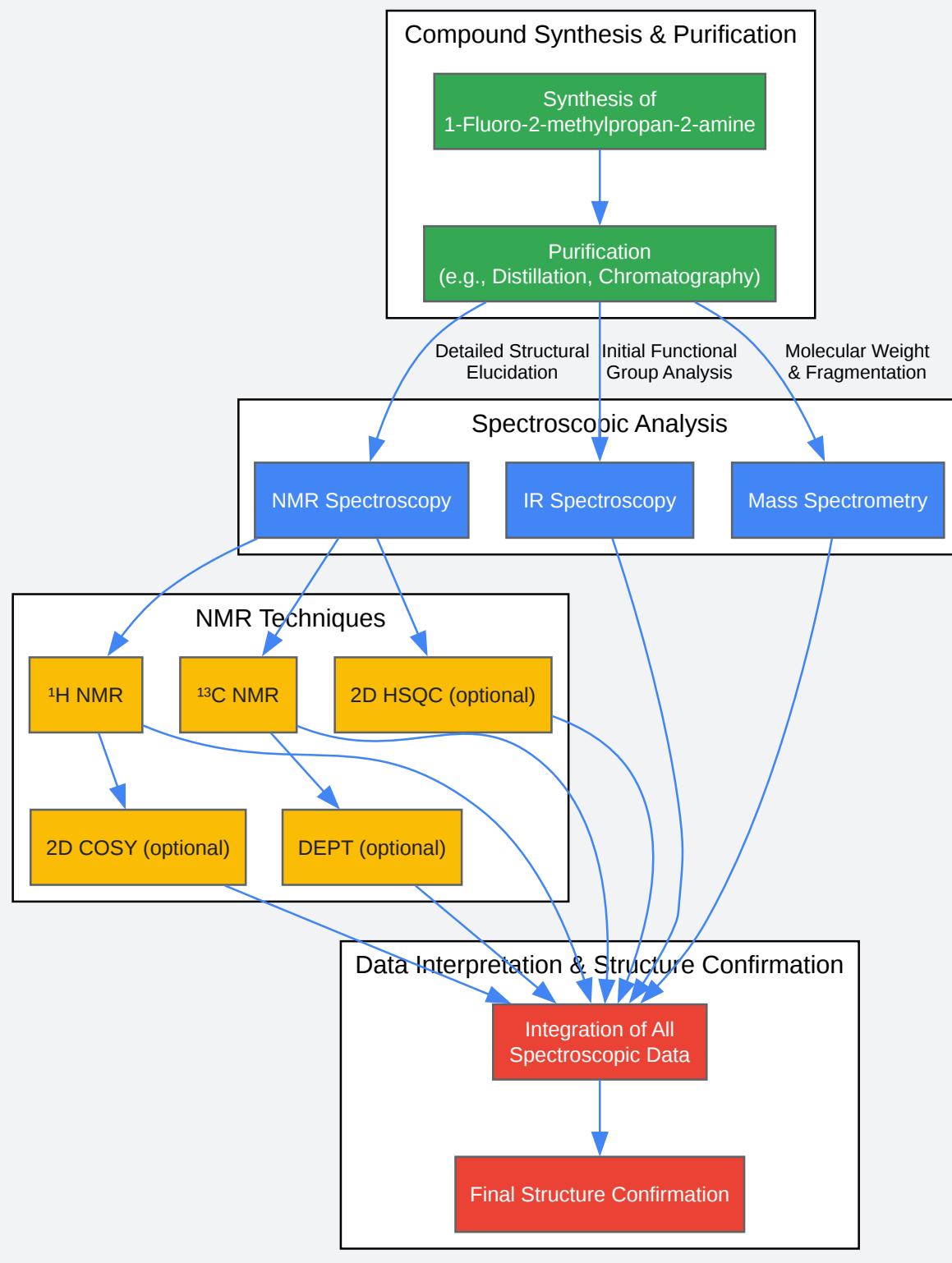
- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of these with water.
  - Further dilute the stock solution to a final concentration of about 1-10  $\mu\text{g/mL}$ .
  - If using direct infusion, the solution can be loaded into a syringe for introduction into the ion source. For GC-MS, the sample is injected into the gas chromatograph.
- Instrumentation and Acquisition:
  - Mass Spectrometer: A mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS or direct infusion.

- EI-MS (typical for volatile, low molecular weight compounds):
  - The sample is introduced through a GC or as a volatile liquid.
  - Electron energy: 70 eV.
  - Mass range: m/z 10-500.
- ESI-MS:
  - The sample solution is introduced via direct infusion or an LC system.
  - Operate in positive ion mode to form  $[M+H]^+$  ions.
  - Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
  - For fragmentation data, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion ( $[M+H]^+$ ) and subjecting it to collision-induced dissociation (CID).

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like **1-Fluoro-2-methylpropan-2-amine**.

## Workflow for Spectroscopic Analysis of 1-Fluoro-2-methylpropan-2-amine

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Spectroscopic analysis workflow for a novel compound.

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